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molecular formula C5H4IN5 B107381 2-Amino-6-iodopurine CAS No. 19690-23-4

2-Amino-6-iodopurine

Cat. No. B107381
M. Wt: 261.02 g/mol
InChI Key: CQYPNVKLVHHOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481728B2

Procedure details

Charge 57% Hydriodic acid (10.90 kg) into a suitable vessel under nitrogen and then the solution was cooled to 0 to 10° C. Then 2-amino-6-chloropurine (0.8 kg) was charged into the solution at about 15° C. After 2 h for the completion, water (8 kg) was slowly charged to the reaction mixture at r.t. and stirred for about 0.5 h. The yellow precipitate was filtered and washed with water. The wet cake was transferred to a suitable vessel, and water (2.0 kg) and 20% NaOH aqueous solution (0.4 kg) were slowly charged to dissolve the solids at r.t. Then THF (2.14 kg) was charged into the solution and 10% HOAc (4.8 kg) was slowly charged into the solution at about 35° C. to observe slurry mixture. The resultant slurry was stirred filtered and washed with acetone (3.8). The wet cake was dried under vacuum at 70° C. to afford SPT1255C1 (1.14 kg). Yield: 90-98%. 1H NMR (400 MHz, DMSO-d6) 6.65 (s, 2H, NH2), 8.04 (s, 1H, H8)
Quantity
10.9 kg
Type
reactant
Reaction Step One
Quantity
0.8 kg
Type
reactant
Reaction Step Two
Name
Quantity
8 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[IH:1].[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5](Cl)[N:4]=1>O>[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5]([I:1])[N:4]=1

Inputs

Step One
Name
Quantity
10.9 kg
Type
reactant
Smiles
I
Step Two
Name
Quantity
0.8 kg
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Step Three
Name
Quantity
8 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for about 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The wet cake was transferred to a suitable vessel
ADDITION
Type
ADDITION
Details
water (2.0 kg) and 20% NaOH aqueous solution (0.4 kg) were slowly charged
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids at r.t
ADDITION
Type
ADDITION
Details
Then THF (2.14 kg) was charged into the solution and 10% HOAc (4.8 kg)
ADDITION
Type
ADDITION
Details
was slowly charged into the solution at about 35° C.
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone (3.8)
CUSTOM
Type
CUSTOM
Details
The wet cake was dried under vacuum at 70° C.
CUSTOM
Type
CUSTOM
Details
to afford SPT1255C1 (1.14 kg)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
NC1=NC(=C2NC=NC2=N1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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